2-Ethyl-5-nitro-1,3-benzoxazole
Overview
Description
The compound "2-Ethyl-5-nitro-1,3-benzoxazole" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and structural analysis, which can provide insights into the chemistry of benzoxazole derivatives. For instance, the synthesis and photochromic properties of 2-(3-Nitro-2-pyridylmethyl)benzazoles are studied, indicating the reactivity of the benzazole ring when substituted with nitro groups and other substituents .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with the formation of an intermediate, such as benzyl azide in the case of triazole synthesis , or the reaction of benzhydroxamic acids with diethylketals for dioxazole derivatives . These methods suggest that the synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole could potentially involve similar strategies, such as starting with a benzoxazole ring and introducing nitro and ethyl groups through electrophilic substitution reactions.
Molecular Structure Analysis
The structure of a related compound, ethyl(3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate, has been determined to be substantially planar except for the terminal methyl group . This suggests that the 2-Ethyl-5-nitro-1,3-benzoxazole might also exhibit a planar structure, with the possibility of intramolecular interactions, such as hydrogen bonding, influencing its conformation.
Chemical Reactions Analysis
While the specific chemical reactions of 2-Ethyl-5-nitro-1,3-benzoxazole are not detailed in the provided papers, the photochromic properties of related benzazoles have been studied, showing that they can form different photoinduced forms depending on the pH . This indicates that the compound may also undergo photochemical reactions, potentially leading to various photoinduced forms.
Physical and Chemical Properties Analysis
The physical properties such as melting points and chemical yields of synthesized compounds are reported, as seen in the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate . The thermal decomposition of dioxazole derivatives has also been studied, providing insights into the stability and decomposition products of such compounds . These findings can be extrapolated to suggest that 2-Ethyl-5-nitro-1,3-benzoxazole may have specific melting points, yields, and stability profiles that could be determined through experimental synthesis and analysis.
Scientific Research Applications
- Antimicrobial and Anticancer Activity
- Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives, including 2-Ethyl-5-nitro-1,3-benzoxazole, have been synthesized and tested for their in vitro antibacterial, antifungal, and anticancer activities .
- Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
- Results : The study indicated that several compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole. Some compounds also showed promising anticancer activity in comparison to 5-fluorouracil .
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Antifungal Activity
- Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been found to exhibit antifungal activity .
- Methods : The compounds were tested for their in vitro antifungal activity against Aspergillus niger .
- Results : The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
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Inhibition of β-tubulin
- Field : Biochemistry
- Application Summary : Certain benzoxazole derivatives have shown potential as inhibitors of β-tubulin .
- Methods : The compounds were tested for their ability to inhibit β-tubulin, a protein involved in cell division .
- Results : Molecules 1 and 4 showed good binding energy, ligand efficiency, and hydrogen bonding, indicating that they could be considered as good inhibitors of β-tubulin .
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application Summary : Benzoxazole derivatives have been found to exhibit antibacterial activity .
- Methods : The compounds were tested for their in vitro antibacterial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .
- Results : The compounds displayed antibacterial activity and this activity is similar to the standard drug ofloxacin .
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Inhibition of Hepatitis C Virus
- Field : Virology
- Application Summary : Certain benzoxazole derivatives have shown potential as inhibitors of hepatitis C virus .
- Methods : The compounds were tested for their ability to inhibit hepatitis C virus .
- Results : Molecules 1 and 4 showed good binding energy, ligand efficiency, and hydrogen bonding, indicating that they could be considered as good inhibitors of hepatitis C virus .
-
Amyloidogenesis Inhibition
- Field : Biochemistry
- Application Summary : Certain benzoxazole derivatives have shown potential as inhibitors of amyloidogenesis .
- Methods : The compounds were tested for their ability to inhibit amyloidogenesis .
- Results : Molecules 1 and 4 showed good binding energy, ligand efficiency, and hydrogen bonding, indicating that they could be considered as good inhibitors of amyloidogenesis .
Safety And Hazards
properties
IUPAC Name |
2-ethyl-5-nitro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFKXKLCUEJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377030 | |
Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-nitro-1,3-benzoxazole | |
CAS RN |
204771-74-4 | |
Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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